molecular formula C24H21ClFN5O2 B11263620 2-(4-chlorophenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-chlorophenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11263620
M. Wt: 465.9 g/mol
InChI Key: TVSPMHMWEIHSAT-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves multiple steps, including cyclization and substitution reactions. . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazines and piperazine derivatives. Compared to these compounds, 2-(4-CHLOROPHENYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C24H21ClFN5O2

Molecular Weight

465.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C24H21ClFN5O2/c25-18-3-1-17(2-4-18)21-15-22-24(33)30(13-14-31(22)27-21)16-23(32)29-11-9-28(10-12-29)20-7-5-19(26)6-8-20/h1-8,13-15H,9-12,16H2

InChI Key

TVSPMHMWEIHSAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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